3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of chromen (coumarin) and thiazole rings, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step reactions. One common method is the one-pot three-component condensation reaction. This involves the condensation of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its diverse biological activities, the compound is investigated for its potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound can interact with cellular signaling pathways, leading to the modulation of inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-ones: These compounds share a similar chromen-thiazole structure and exhibit comparable biological activities.
4-chromanone-derived compounds: These compounds also contain the chromen (coumarin) ring and are known for their diverse pharmacological properties.
Bis-coumarin derivatives: These compounds have two chromen rings and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one lies in its specific combination of chromen and thiazole rings, which imparts distinct biological activities. The presence of these rings allows for versatile chemical modifications, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-[2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSYDZVGVUUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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